2,2'-{[(6-Nitro-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(((5-Nitro-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid is a complex organic compound featuring a benzimidazole core Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(((5-Nitro-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid typically involves multiple steps, starting with the formation of the benzimidazole core One common method includes the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditionsThe final step involves the alkylation of the benzimidazole with diacetic acid derivatives under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
2,2’-(((5-Nitro-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Hydrolysis: The diacetic acid moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as alkyl halides, in the presence of a base like potassium carbonate.
Hydrolysis: Acidic or basic aqueous solutions
Major Products
Reduction: 2,2’-(((5-Amino-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid.
Substitution: Various alkylated benzimidazole derivatives.
Hydrolysis: Corresponding carboxylic acids
Scientific Research Applications
2,2’-(((5-Nitro-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to the presence of the nitro group and benzimidazole core.
Industry: Used in the development of dyes, pigments, and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2,2’-(((5-Nitro-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid is primarily attributed to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can damage DNA and proteins. The benzimidazole core can bind to various enzymes and receptors, inhibiting their activity. This dual mechanism makes it a potent antimicrobial and anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole
- 2,6-bis(1H-benzimidazol-2-yl)pyridine
- 2-((1H-imidazol-1-yl)methyl)-5-nitro-1H-benzo[d]imidazole
Uniqueness
2,2’-(((5-Nitro-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid is unique due to the presence of both the nitro group and the diacetic acid moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
89218-97-3 |
---|---|
Molecular Formula |
C12H12N4O6 |
Molecular Weight |
308.25 g/mol |
IUPAC Name |
2-[carboxymethyl-[(6-nitro-1H-benzimidazol-2-yl)methyl]amino]acetic acid |
InChI |
InChI=1S/C12H12N4O6/c17-11(18)5-15(6-12(19)20)4-10-13-8-2-1-7(16(21)22)3-9(8)14-10/h1-3H,4-6H2,(H,13,14)(H,17,18)(H,19,20) |
InChI Key |
FVGSHPUTWQIKAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CN(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.